N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a cyclopropyl-substituted pyrimidine ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The cyclopropyl-substituted pyrimidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable precursor, such as 4-chloropyrimidine, and cyclopropylamine under basic conditions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as 4-aminopiperidine, with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzyl group with the piperidine carboxamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-pyridyl)piperidine-4-carboxamide
- N-benzyl-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide
- N-benzyl-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the cyclopropyl group on the pyrimidine ring, which may confer distinct steric and electronic properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCTUSYVTFAENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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